4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
Overview
Description
4,5,6,7-Tetrahydrofuro[2,3-C]pyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
A novel synthesis method for polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been developed, involving a three-component reaction yielding these compounds in good to excellent yield. This process creates a fused ring system by forming five chemical bonds in a one-pot process (Fayol & Zhu, 2004).
Unexpected Chemical Reactions
An interesting chemical behavior was observed in the acidic hydrolysis of 5-methyl and 6-methyl derivatives of 4,5,6,7-tetrahydrofuro[2,3-c]pyridine, leading to the formation of novel dimerized compounds. The structures of these compounds were elucidated using spectroscopic methods and X-ray analysis, suggesting unique reaction pathways (Shiotani et al., 1986).
Biological Activity and Drug Development
Several derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for various biological activities, showing potent effects in different models. This class of compounds is significant in drug development, with several drugs containing this nucleus already on the market and others in clinical development (Sangshetti et al., 2014).
Potential in Pharmacological Fields
The 4,5,6,7-tetrahydrothieno-pyridine nucleus has been explored for its multitude of pharmacological applications, including activities like antimicrobial, anti-inflammatory, antidepressant, and anticancer. The fusion of different nuclei to this core structure enhances its pharmacological activities (Rao et al., 2018).
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYEFAKZWTAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288700 | |
Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721927-08-8 | |
Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721927-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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